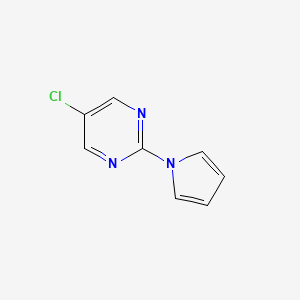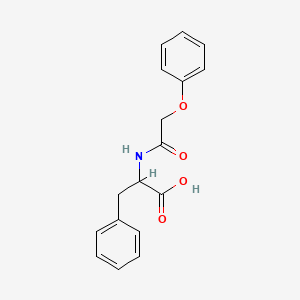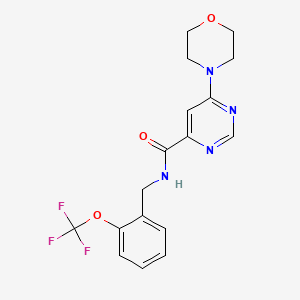
6-morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-morpholino-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have several applications in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a morpholino group, a trifluoromethoxy group, and a benzyl group. The exact arrangement of these groups would determine the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring and the various functional groups attached to it. For example, the trifluoromethoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Biological Applications
- Synthesis of Novel Compounds : A variety of heterocyclic compounds have been synthesized from benzodifuranyl and thiazolopyrimidines derivatives, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This demonstrates the compound's utility in generating new pharmacologically active molecules (Abu‐Hashem et al., 2020).
- Antimicrobial Activity : Derivatives of 6-oxopyrimidin-1(6H)-yl benzamide have been synthesized and characterized, showing good to excellent antimicrobial activity against various bacteria and fungi, highlighting the compound's role in developing new antimicrobial agents (Devarasetty et al., 2019).
- Cancer Cell Line Proliferation Inhibition : The synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its effectiveness in inhibiting the proliferation of cancer cell lines indicate its potential as a lead compound for anticancer drug development (Lu et al., 2017).
Synthetic and Chemical Studies
- Polyazaheterocycles Synthesis : Research on the synthesis of polyazaheterocycles with isoquinoline and indolo[2,3-c]-pyridine structural fragments via cyclodesamination of N-azolylformamidines shows the compound's versatility in creating complex heterocyclic structures, which are valuable in various chemical and pharmacological studies (Bogza et al., 1997).
Material Science and Polymer Synthesis
- Biodegradable Polyesteramides : The synthesis of morpholine-2,5-dione derivatives and their use in producing biodegradable polyesteramides with pendant functional groups for potential application in biomedical and environmental fields highlights the compound's role in advanced material science (Veld et al., 1992).
Mechanism of Action
Mode of Action
The mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are currently unknown .
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all affect how the compound interacts with its targets and carries out its functions. The specific environmental factors that influence this compound’s action are currently unknown .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-morpholin-4-yl-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)27-14-4-2-1-3-12(14)10-21-16(25)13-9-15(23-11-22-13)24-5-7-26-8-6-24/h1-4,9,11H,5-8,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUCFYAPAPBEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one](/img/structure/B2841941.png)

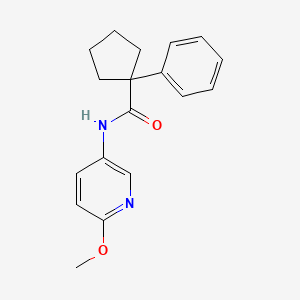
![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/no-structure.png)
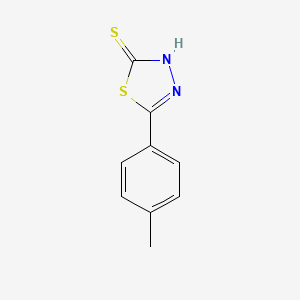
![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2841950.png)
![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)
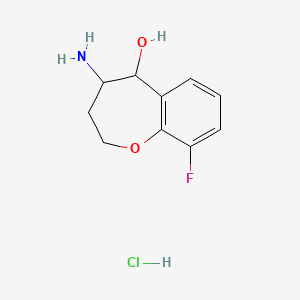
![1-(2,6-Difluorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2841953.png)

